molecular formula C15H15BrN2O4S B12139621 Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12139621
M. Wt: 399.3 g/mol
InChI Key: CUKCNYFPUTVONR-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-amino-4-methylthiazole with ethyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Bromophenoxy Group: The 4-bromophenoxyacetyl group is introduced by reacting 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride, which is then reacted with the thiazole derivative.

    Final Coupling: The final step involves coupling the intermediate with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate under appropriate reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted thiazole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the thiazole ring and ester group.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: A precursor in the synthesis of the target compound.

    4-Bromophenoxyacetic acid: A related compound with similar structural features.

    Thiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the thiazole ring and the 4-bromophenoxyacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15BrN2O4S

Molecular Weight

399.3 g/mol

IUPAC Name

ethyl 2-[[2-(4-bromophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H15BrN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19)

InChI Key

CUKCNYFPUTVONR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Br)C

Origin of Product

United States

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